molecular formula C8H13Cl2F3N4 B1433033 [6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride CAS No. 1394040-62-0

[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride

Cat. No. B1433033
CAS RN: 1394040-62-0
M. Wt: 293.11 g/mol
InChI Key: LLQLNTVGADPKKC-UHFFFAOYSA-N
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Description

“[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1394040-62-0 . It has a molecular weight of 293.12 . The compound is stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11F3N4.2ClH/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5;;/h5H,1-4,12H2;2*1H . This indicates the presence of a [1,2,4]triazolo[4,3-a]pyridin core with a trifluoromethyl group attached.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 293.12 .

Scientific Research Applications

Synthesis Techniques

Research on [1,2,4]triazolo[4,3-a]pyridine derivatives has focused on novel synthesis methods, including microwave irradiation and reactions under mild conditions. For example, a study detailed a one-pot synthesis approach for novel 1,2,4-triazolo[4,3-a]pyridine derivatives containing the trifluoromethyl moiety, utilizing microwave irradiation for the synthesis process. This method is noted for its efficiency and the potential for antifungal activity of the synthesized compounds (Yang et al., 2015).

Structural and Theoretical Studies

Another dimension of research involves density functional theory (DFT) studies to understand the properties and regioselectivity of novel heterocyclic systems. For instance, DFT studies were performed on [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, revealing insights into their chemical structure and theoretical chemical shifts, aiding in the structural assignment of these compounds (Mozafari et al., 2016).

Biological Applications

On the biological front, certain derivatives have been explored for their antibacterial and insecticidal activities. A study synthesized triazolothiadiazines and triazolothiadiazoles containing a 6‐chloropyridin‐3‐yl methyl moiety, which were characterized and evaluated for these activities, highlighting the potential for these compounds in developing new antibacterial agents (Holla et al., 2006).

Advanced Synthesis and X-ray Structure

Research also extends into the efficient synthesis and structural analysis of triazolopyridines. For example, triazolopyridines were synthesized using oxidative cyclization, with their structure confirmed via X-ray diffraction, underscoring the detailed structural insights necessary for potential pharmaceutical applications (El-Kurdi et al., 2021).

Safety and Hazards

The compound has a GHS07 safety classification, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for this compound are not available, compounds with similar structures have shown potential for further exploration due to their antiviral and antimicrobial activities . This suggests that “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride” could also have potential applications in these areas.

properties

IUPAC Name

[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4.2ClH/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5;;/h5H,1-4,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQLNTVGADPKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride
Reactant of Route 2
[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride
Reactant of Route 3
[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride
Reactant of Route 4
[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride
Reactant of Route 5
[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride
Reactant of Route 6
[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride

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